![molecular formula C16H18N2O5 B3020421 3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097930-95-3](/img/structure/B3020421.png)
3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one" is a derivative of 2-oxazolidinone, which is a heterocyclic organic compound featuring an oxazolidinone ring. This class of compounds has been extensively studied due to their biological activities, particularly as inhibitors of monoamine oxidase (MAO) and their potential use in antidepressant therapy . The presence of a pyrrolidinyl group and a benzodioxolyl moiety suggests that this compound may interact with biological targets such as MAO enzymes or nicotinic acetylcholine receptors .
Synthesis Analysis
The synthesis of related 3-(1H-pyrrol-1-yl)-2-oxazolidinones involves the formation of the oxazolidinone ring, typically through cyclization reactions, and the introduction of substituents at strategic positions to enhance biological activity . The asymmetric synthesis of pyrrolidine derivatives can be achieved using chiral synthons, which may involve reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents . The synthesis of the specific compound would likely involve similar strategies, with the addition of the benzodioxolyl group to the pyrrolidinyl-oxazolidinone core.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The stereochemistry of the substituents on the oxazolidinone ring and the pyrrolidine nitrogen can significantly influence the compound's biological activity . X-ray crystallography can be used to confirm the crystal structure of these compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .
Chemical Reactions Analysis
Oxazolidinone derivatives can undergo various chemical reactions, including substitutions at different positions of the ring system to introduce various functional groups . These reactions are often used to modify the chemical properties of the compound and to fine-tune its biological activity. For example, the introduction of methoxymethyl, azidomethyl, or aminomethyl groups at the C5 position of the oxazolidinone ring can lead to compounds with varying inhibitory effects against MAO enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the ring system . These properties are crucial for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a benzodioxolyl group may affect the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes .
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. While the mechanism of action for “3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is not known, similar compounds have shown anticancer activity by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. While specific information on “3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is not available, similar compounds, such as synthetic cathinones, have been reported to cause a number of stimulant-like adverse effects .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(8-11-1-2-13-14(7-11)23-10-22-13)17-4-3-12(9-17)18-5-6-21-16(18)20/h1-2,7,12H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUTWQWPQFMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
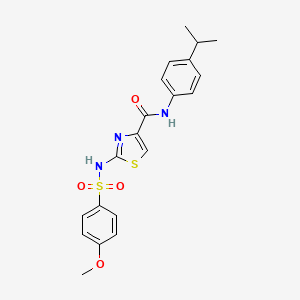
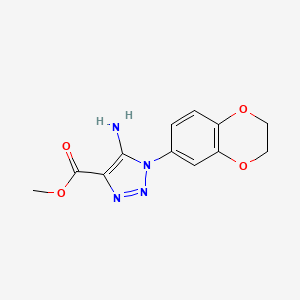
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
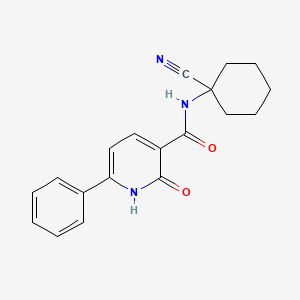
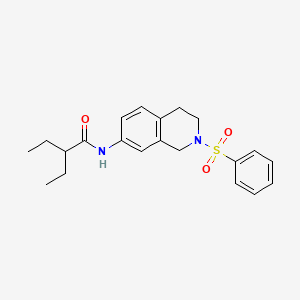
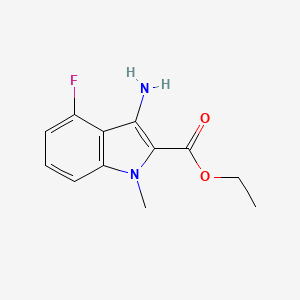
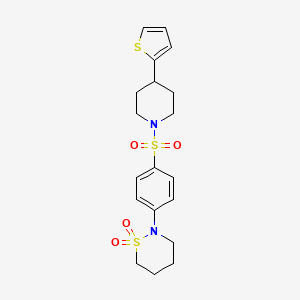
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)
![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)